![molecular formula C20H14N2O2 B12917701 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 82457-10-1](/img/structure/B12917701.png)
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves multiple steps. One common method includes the condensation reaction of benzimidazole chlorophosphide with benzo[de]isoquinolin-7-one . The reaction conditions typically involve the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications due to its unique properties. It is used in the field of organic electronics as an organic semiconductor material in optoelectronic devices . Additionally, its strong fluorescence characteristics make it useful for biological staining and cellular imaging . In the field of medicinal chemistry, it is being explored for its potential therapeutic applications .
Mécanisme D'action
The mechanism of action of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its fluorescence properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can be compared with other similar compounds such as 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one and its derivatives like 3-bromo-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one . These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
82457-10-1 |
|---|---|
Formule moléculaire |
C20H14N2O2 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
17-(methoxymethyl)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C20H14N2O2/c1-24-11-12-9-10-14-18-13(12)5-4-6-15(18)20(23)22-17-8-3-2-7-16(17)21-19(14)22/h2-10H,11H2,1H3 |
Clé InChI |
MCSXTEUHUXINFC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



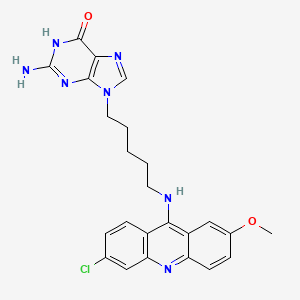

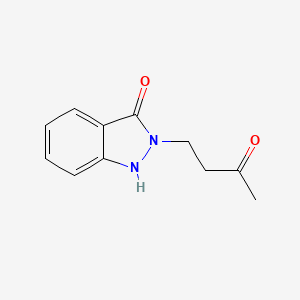
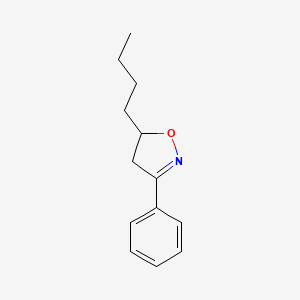

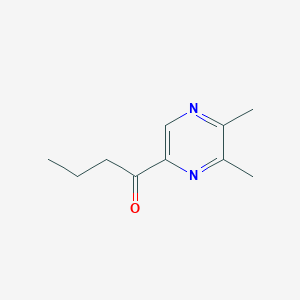
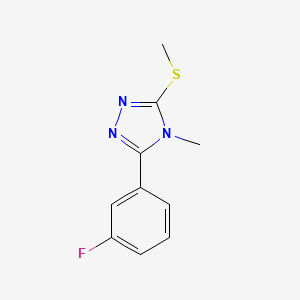
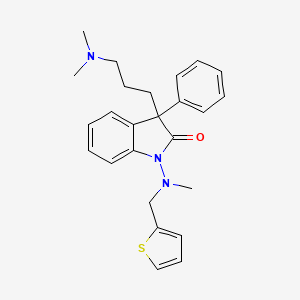

![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
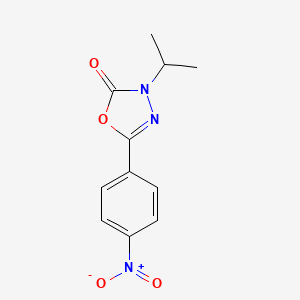
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)

